molecular formula C7H4BrF2NO B1410281 4-Bromo-2,3-difluorobenzamide CAS No. 1805583-47-4

4-Bromo-2,3-difluorobenzamide

Cat. No.: B1410281
CAS No.: 1805583-47-4
M. Wt: 236.01 g/mol
InChI Key: BOBGOLVWNOSVMG-UHFFFAOYSA-N
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Description

4-Bromo-2,3-difluorobenzamide is an organic compound with the molecular formula C7H4BrF2NO It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-difluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method includes the electrophilic aromatic substitution reaction, where benzamide is treated with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide or aluminum chloride to facilitate the substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step processes starting from commercially available benzene derivatives. The process includes bromination, followed by fluorination, and finally, amidation to introduce the amide group. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3-difluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2,3-difluorobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    4-Bromo-2,5-difluorobenzoic Acid: This compound is similar in structure but has different substitution patterns on the benzene ring.

    2,3-Difluorobenzamide: Lacks the bromine atom, leading to different chemical and biological properties.

    4-Bromo-2,6-difluorobenzamide: Another isomer with different fluorine substitution positions.

Uniqueness: 4-Bromo-2,3-difluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its combination of bromine and fluorine atoms on the benzene ring makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-bromo-2,3-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBGOLVWNOSVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)N)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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